molecular formula C12H10N2O4 B2911187 N-(furan-2-ylmethyl)-2-nitrobenzamide CAS No. 120275-54-9

N-(furan-2-ylmethyl)-2-nitrobenzamide

Cat. No.: B2911187
CAS No.: 120275-54-9
M. Wt: 246.222
InChI Key: UACAWKQFCADZEV-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-nitrobenzamide is an organic compound that features a furan ring and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(furan-2-ylmethyl)-2-nitrobenzamide can be synthesized through a multi-step process involving the reaction of 2-nitrobenzoic acid with furan-2-ylmethanol. The reaction typically involves the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond . The reaction conditions often include the use of solvents like dichloromethane and the application of microwave radiation to enhance reaction rates .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can improve yield and efficiency. The purification of the final product is typically achieved through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(furan-2-ylmethyl)-2-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitro group, which can be bioactivated to form reactive intermediates.

    Medicine: Explored for its potential anticancer properties, particularly in targeting specific cellular pathways.

    Industry: Utilized in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism by which N-(furan-2-ylmethyl)-2-nitrobenzamide exerts its effects involves the bioactivation of the nitro group to form reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The compound may target specific enzymes or receptors, disrupting normal cellular functions and leading to cell death in the case of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(furan-2-ylmethyl)-2-nitrobenzamide is unique due to its combination of a furan ring and a nitrobenzamide moiety, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O4/c15-12(13-8-9-4-3-7-18-9)10-5-1-2-6-11(10)14(16)17/h1-7H,8H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UACAWKQFCADZEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC=CO2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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